![molecular formula C17H17NO4 B5716168 1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5716168.png)
1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone is a chemical compound that has gained significant importance in scientific research. It is also known as NB001 or NBD-556 and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural cannabinoids produced by the body. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in various diseases.
Mechanism of Action
The mechanism of action of 1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone involves the inhibition of FAAH. FAAH is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of FAAH leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone has been shown to have various biochemical and physiological effects. It has been shown to increase levels of anandamide and 2-AG in the brain and peripheral tissues. It has also been shown to reduce inflammation and pain in various animal models. Additionally, it has been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone in lab experiments is its potent inhibition of FAAH. This allows for the study of the effects of increased endocannabinoid levels on various physiological processes. However, one limitation is that it is not selective for FAAH and can also inhibit other enzymes such as monoacylglycerol lipase (MAGL). This can lead to off-target effects and limit the interpretation of results.
Future Directions
For research could include the development of more selective FAAH inhibitors, the study of its effects in human clinical trials, and the investigation of its potential in the treatment of various diseases. Additionally, the study of the effects of increased endocannabinoid levels on various physiological processes could lead to the development of novel therapies for various diseases.
Synthesis Methods
The synthesis of 1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone involves the reaction of 4-nitrobenzyl alcohol with 4-bromophenylacetic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with butanone in the presence of a catalyst such as palladium on carbon to yield the final product.
Scientific Research Applications
1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in various animal models. It has also been studied for its potential in the treatment of neuropathic pain, multiple sclerosis, and cancer.
properties
IUPAC Name |
1-[4-[(4-nitrophenyl)methoxy]phenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-3-17(19)14-6-10-16(11-7-14)22-12-13-4-8-15(9-5-13)18(20)21/h4-11H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJSKLGFGMBMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4-Nitrophenyl)methoxy]phenyl]butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)
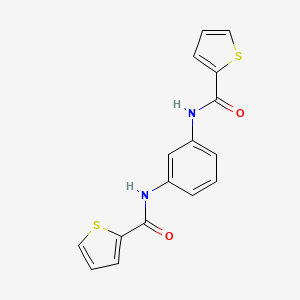
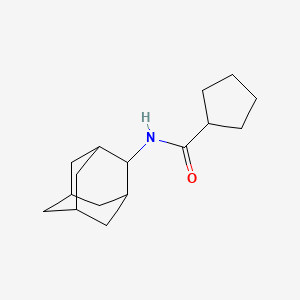
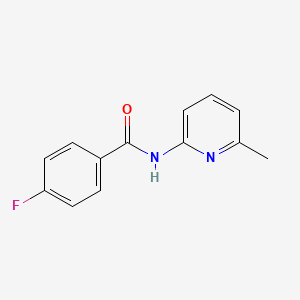
![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)
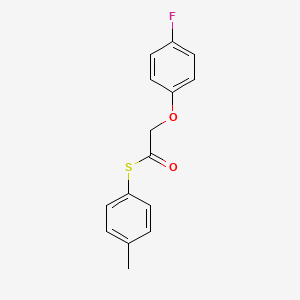
![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)
![N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5716172.png)
![N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5716173.png)
![4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716183.png)
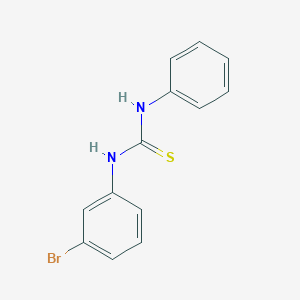
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5716203.png)